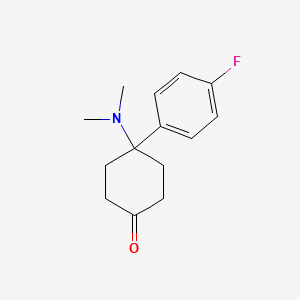
Cyclohexanone, 4-(4-fluorophenyl)-4-(dimethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Its chemical formula is C17H20FNO .
- The compound features a cyclohexanone ring substituted with a fluorophenyl group and a dimethylamino group.
- It has applications in various fields due to its unique structure and properties.
4-(4-fluorophenyl)-4-(dimethylamino)cyclohexanone: , is a synthetic organic compound.
Métodos De Preparación
- Synthetic Routes :
- One common synthetic route involves the Vilsmeier–Haack reaction , where cyclohexanone reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
- Another method is the Friedel–Crafts acylation , using 4-fluorobenzoyl chloride as the acylating agent.
- Industrial Production :
- Industrial-scale production typically employs the Vilsmeier–Haack reaction due to its efficiency and scalability.
Análisis De Reacciones Químicas
- Reactions :
- Oxidation : 4’-DMFPC can undergo oxidation using reagents like chromium(VI) oxide (CrO3) to form the corresponding carboxylic acid.
- Reduction : Reduction with sodium borohydride (NaBH4) yields the corresponding alcohol.
- Substitution : The fluorophenyl group can be substituted using various nucleophiles.
- Common Reagents and Conditions :
- Oxidation: CrO3, acetic anhydride, and acetic acid.
- Reduction: NaBH4 in methanol or ethanol.
- Substitution: Alkoxides, amines, or thiols.
- Major Products :
- Oxidation: 4’-DMFPC carboxylic acid.
- Reduction: 4’-DMFPC alcohol.
Aplicaciones Científicas De Investigación
- Chemistry : Used as a building block in the synthesis of other compounds.
- Biology : Investigated for potential biological activity (e.g., as a ligand for receptors).
- Medicine : Research on its pharmacological properties and potential therapeutic applications.
- Industry : Used in the production of specialty chemicals.
Mecanismo De Acción
- Targets and Pathways :
- The exact mechanism remains an active area of research.
- Potential targets include receptors, enzymes, or ion channels.
- Pathways may involve signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
- Similar Compounds :
- Ketamine : Shares the cyclohexanone core but lacks the fluorophenyl and dimethylamino groups.
- Phencyclidine (PCP) : Also a cyclohexanone derivative, but with a different substitution pattern.
- Methoxetamine (MXE) : Similar to PCP but with an additional methoxy group.
- Uniqueness : 4’-DMFPC’s combination of fluorine and dimethylamino groups sets it apart from these related compounds.
Propiedades
Fórmula molecular |
C14H18FNO |
|---|---|
Peso molecular |
235.30 g/mol |
Nombre IUPAC |
4-(dimethylamino)-4-(4-fluorophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C14H18FNO/c1-16(2)14(9-7-13(17)8-10-14)11-3-5-12(15)6-4-11/h3-6H,7-10H2,1-2H3 |
Clave InChI |
ULUPKLLIXIIQRH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1(CCC(=O)CC1)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


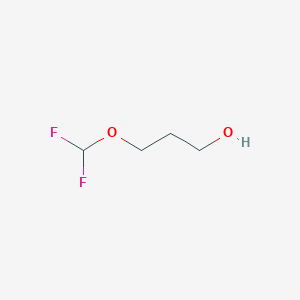

![(3R)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13028182.png)

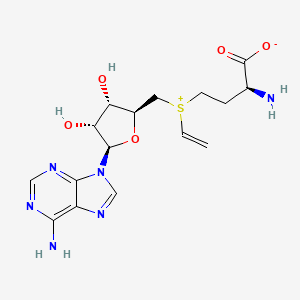
![Tert-butyl 1,7-diazaspiro[4.6]undecane-1-carboxylate](/img/structure/B13028209.png)
![2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol](/img/structure/B13028214.png)


![5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B13028222.png)
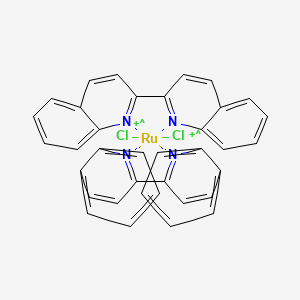
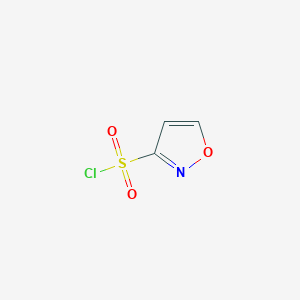
![3-Bromo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one](/img/structure/B13028237.png)
![(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13028244.png)
